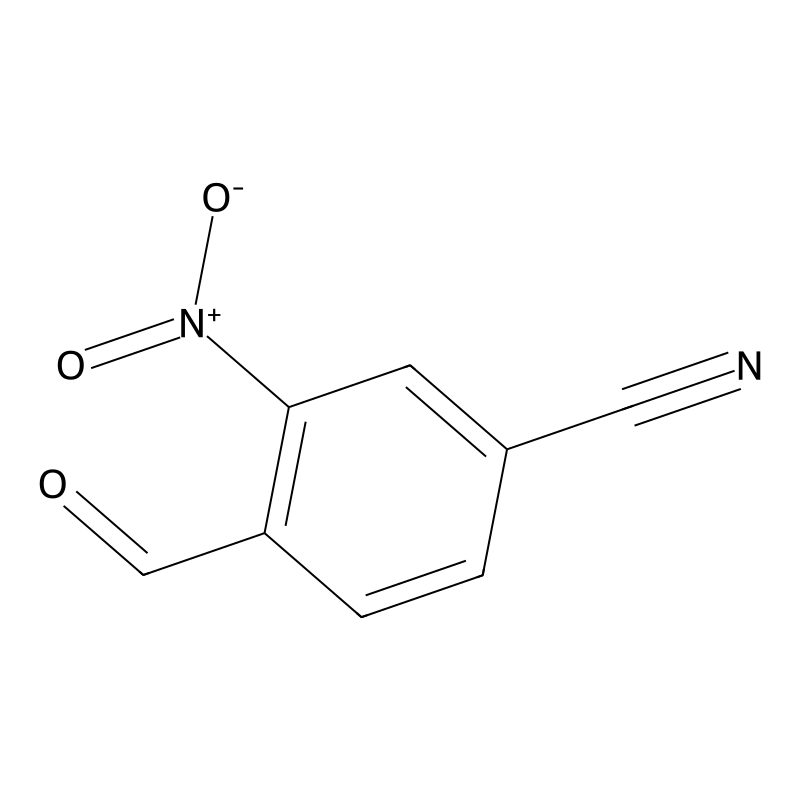

4-Formyl-3-nitrobenzonitrile

Content Navigation

Using generic isomers leads to steric hindrance and low yields in kinase inhibitor synthesis. 4-Formyl-3-nitrobenzonitrile's exact 1,3,4-substitution ensures regioselective indazole formation, critical for Zanubrutinib intermediate. • Mandated starting material for 6-cyano-7-nitroindazole core; eliminates isomeric byproducts. • High-yield aldehyde condensation due to steric accessibility, maximizing overall sequence yield. • Enables predictable library synthesis of 1-substituted-6-cyano-7-nitroindazoles for SAR studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

4-Formyl-3-nitrobenzonitrile is an aromatic building block featuring three distinct reactive sites: a nitrile, a formyl (aldehyde), and a nitro group. This specific 1,3,4-substitution pattern is crucial for its role as a versatile intermediate in multi-step organic synthesis, particularly in the construction of complex heterocyclic scaffolds used in medicinal chemistry and materials science. The compound's utility stems from the unique electronic interplay and spatial arrangement of these functional groups, which dictates reactivity and enables specific, regioselective transformations that are central to creating high-value target molecules.

Procurement Guide: Why Isomer and Analog Substitution is Not Viable for 4-Formyl-3-nitrobenzonitrile

Substituting 4-Formyl-3-nitrobenzonitrile with seemingly similar compounds is a primary cause of synthesis failure or significantly reduced process efficiency. Using a positional isomer, such as 4-formyl-2-nitrobenzonitrile, introduces severe steric hindrance at the aldehyde, impeding critical condensation reactions and lowering yields. Removing a functional group, for instance by using 4-formylbenzonitrile (lacking the nitro group) or 4-nitrobenzaldehyde (lacking the nitrile group), eliminates the precise electronic activation and the specific reaction handles required for planned cyclization and functionalization steps. The exact arrangement of all three groups is non-negotiable for synthetic routes that depend on its unique reactivity profile, such as in the production of specific pharmaceutical intermediates.

References

- [1] López, C., et al. "A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies." *Journal of the Mexican Chemical Society* 47.1 (2003): 13-18.

- [2] Gu, D., et al. "Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase." *Journal of Medicinal Chemistry* 60.15 (2017): 6714-6731.

Precursor Suitability: Essential Starting Material for FDA-Approved BTK Inhibitor Zanubrutinib

This compound is a documented, non-interchangeable starting material for the synthesis of Zanubrutinib, an FDA-approved Bruton's tyrosine kinase (BTK) inhibitor. The synthesis proceeds via reaction with hydrazine to form a 6-cyano-7-nitroindazole intermediate. This critical cyclization and the resulting regiochemistry are only possible with the 3-nitro isomer. Using an alternative, such as 4-formyl-2-nitrobenzonitrile or 4-formylbenzonitrile, would fail to produce the required indazole core for the final active pharmaceutical ingredient.

| Evidence Dimension | Feasibility as Precursor for Zanubrutinib Synthesis |

| Target Compound Data | Enables synthesis of the required 6-cyano-7-nitroindazole intermediate. |

| Comparator Or Baseline | Positional isomers (e.g., 4-formyl-2-nitrobenzonitrile) or analogs (e.g., 4-formylbenzonitrile): Do not yield the correct indazole regioisomer or lack the necessary functional group for cyclization. |

| Quantified Difference | Qualitatively absolute; the specified synthesis is only viable with the target compound. |

| Conditions | Reaction with hydrazine hydrate followed by subsequent synthetic steps as outlined in Zanubrutinib synthesis patents. |

For GMP or process development environments targeting Zanubrutinib or related indazoles, this exact CAS number is a required, non-substitutable raw material.

Processability Advantage: Sterically Unhindered Aldehyde Enables High-Yield Condensation Reactions

The placement of the nitro group at the C3 position minimizes steric hindrance around the C4-formyl group. This is a significant process advantage over the 4-formyl-2-nitrobenzonitrile isomer, where the ortho-nitro group sterically impedes the approach of nucleophiles to the aldehyde. For reactions like Knoevenagel condensations, which are highly sensitive to steric crowding, the unhindered nature of 4-formyl-3-nitrobenzonitrile's aldehyde allows for milder reaction conditions and higher yields, a critical factor in process scale-up.

| Evidence Dimension | Aldehyde Reactivity / Steric Accessibility |

| Target Compound Data | Formyl group is sterically unhindered by adjacent substituents. |

| Comparator Or Baseline | 4-Formyl-2-nitrobenzonitrile: Formyl group is flanked by a bulky ortho-nitro group, causing significant steric hindrance. |

| Quantified Difference | Leads to higher reaction rates and yields in sterically sensitive reactions compared to ortho-substituted analogs. For example, Knoevenagel condensation with 4-nitrobenzaldehyde (a proxy for unhindered reactivity) proceeds in >95% yield under various conditions. |

| Conditions | Base-catalyzed condensation reactions (e.g., Knoevenagel, aldol) with active methylene compounds or other nucleophiles. |

This compound is the logical choice for processes requiring efficient and high-yielding condensation at the aldehyde, minimizing the need for harsh conditions or complex catalysts often required to overcome steric hindrance.

Synthetic Utility: Defined Regiochemistry for Predictable Pyrazole and Indazole Formation

The specific 1,3,4-substitution pattern provides a pre-organized framework for the regioselective synthesis of pyrazole and indazole ring systems. The reaction of the formyl group and the activated nitrile group with dinucleophiles like hydrazine proceeds via a predictable pathway that is not available to simpler analogs. For example, the reaction with hydrazine selectively involves the formyl group and the adjacent ring position activated by the nitro group, leading to a single, predictable indazole product. This contrasts with analogs like 4-formylbenzonitrile, which lacks the nitro-activation required for this specific cyclization chemistry.

| Evidence Dimension | Regioselectivity in Heterocycle Synthesis |

| Target Compound Data | The 1,3,4-substitution pattern directs cyclization with dinucleophiles to form specific, predictable regioisomers (e.g., 7-nitroindazoles). |

| Comparator Or Baseline | 4-Formylbenzonitrile: Lacks the nitro group, preventing nitro-directed cyclization pathways. |

| Quantified Difference | Provides access to specific heterocyclic scaffolds not readily synthesized from analogs lacking the complete trifunctional pattern. |

| Conditions | Cyclocondensation reactions with hydrazine or substituted hydrazines. |

This compound should be selected when the synthetic goal is a specific regioisomer of a cyano-substituted nitroindazole or pyrazole, as it ensures predictable outcomes and avoids costly isomeric separation.

Process Development and Scale-Up of Zanubrutinib and Related BTK Inhibitors

This compound is the designated starting material for synthetic routes targeting the 6-cyano-7-nitroindazole core of Zanubrutinib. Its use is mandated by the established, high-yield reaction pathway that relies on its unique isomeric structure to form the correct intermediate for this high-value API.

High-Throughput Synthesis of Substituted Indazole Libraries for Kinase Screening

As a direct result of its defined regiochemistry, this building block is ideal for library synthesis targeting kinase inhibitors. Its reaction with various substituted hydrazines provides predictable access to a diverse range of 1-substituted-6-cyano-7-nitroindazoles, enabling efficient exploration of structure-activity relationships without ambiguity from isomeric byproducts.

Manufacturing of Fused Heterocycles Requiring an Unhindered Aldehyde

In multi-step syntheses where an early-stage condensation reaction is critical, this compound offers a process advantage. Its sterically accessible aldehyde ensures high-yield conversions, which is crucial for maximizing the overall yield of a long synthetic sequence, in contrast to the lower-yielding 2-nitro isomer.

References

- [1] Sun, P., et al. "Preparation method of Bruton's tyrosine kinase (BTK) inhibitor." World Intellectual Property Organization, WO2014173224A1, Oct 30, 2014.

- [2] López, C., et al. "A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies." *Journal of the Mexican Chemical Society* 47.1 (2003): 13-18.

XLogP3

Wikipedia

Explore Compound Types